2-Chloro-6-methylpyridine-4-boronic acid

Overview

Description

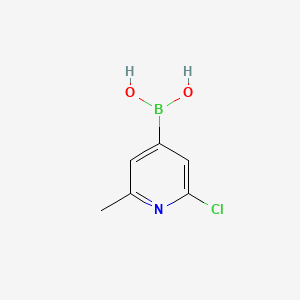

2-Chloro-6-methylpyridine-4-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a methyl group. The unique structure of this compound makes it a valuable reagent in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-6-methylpyridine-4-boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to the compound’s wide application in organic synthesis .

Biochemical Analysis

Biochemical Properties

The role of 2-Chloro-6-methylpyridine-4-boronic acid in biochemical reactions is primarily related to its boronic acid group. This group can form stable covalent bonds with various biomolecules, including enzymes and proteins . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.

Cellular Effects

For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and resistant to degradation .

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can interact with various transporters or binding proteins .

Subcellular Localization

Boronic acids can potentially be directed to specific compartments or organelles based on their interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylpyridine-4-boronic acid typically involves the borylation of 2-Chloro-6-methylpyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF). The reaction conditions are typically mild, and the product is obtained in good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylpyridine-4-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenol Derivatives: Formed from oxidation of the boronic acid group.

Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-6-methylpyridine-4-boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-pyridinylboronic acid: Similar structure but lacks the methyl group at the 6-position.

6-Bromo-2-methylpyridine-3-boronic acid: Similar structure but has a bromine atom instead of chlorine.

Uniqueness

2-Chloro-6-methylpyridine-4-boronic acid is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis, offering distinct advantages over similar compounds .

Biological Activity

2-Chloro-6-methylpyridine-4-boronic acid is a boronic acid derivative known for its unique chemical structure, which includes a chlorinated pyridine ring and a boronic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBClNO, with a molecular weight of 215.44 g/mol. Its structure is characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 6-position of the pyridine ring, along with a boronic acid group at the 4-position. This configuration enhances its reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various serine proteases. These enzymes play crucial roles in numerous biological processes, including cell signaling and immune responses. The compound forms stable complexes with the active sites of these enzymes, leading to altered cellular signaling pathways and gene expression patterns .

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Mechanism of Action |

|---|---|---|

| Serine Proteases | Competitive Inhibition | Forms stable complexes with active sites |

| Thrombin | Non-competitive | Alters substrate binding dynamics |

| Trypsin | Mixed inhibition | Affects both substrate and enzyme binding |

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The specific mechanisms are still under investigation, but it appears to affect pathways related to cell cycle regulation and apoptosis .

Case Study: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast cancer cells, where it induced apoptosis through caspase activation .

The mechanism by which this compound exerts its biological effects primarily involves its ability to form reversible covalent bonds with diols and serine residues in proteins. This property makes it an effective tool for investigating enzyme mechanisms and developing inhibitors for therapeutic purposes.

Applications in Drug Development

Given its biological activity, this compound is being explored as a lead compound for new drug development, particularly in the fields of cancer therapy and enzyme inhibition. Its ability to selectively inhibit specific enzymes offers potential for targeted therapies that minimize side effects associated with traditional treatments.

Properties

IUPAC Name |

(2-chloro-6-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDHMBLTDQMBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678219 | |

| Record name | (2-Chloro-6-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320397-15-6 | |

| Record name | (2-Chloro-6-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.